5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one
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Overview
Description
5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one is a synthetic organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one typically involves the following steps:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions.
Benzylation: The benzyl group can be added through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the carbonyl group or other functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, especially at the benzyl and pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene or 2-bromothiophene.
Pyrrolidine Derivatives: Compounds such as 1-benzylpyrrolidine or 1-(2-thienyl)pyrrolidine.
Uniqueness
5-Benzyl-4-(pyrrolidin-1-yl)thiophen-2(5H)-one is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. Its specific structure allows for unique interactions and reactivity compared to other thiophene or pyrrolidine derivatives.
Properties
CAS No. |
117648-47-2 |
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Molecular Formula |
C15H17NOS |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
2-benzyl-3-pyrrolidin-1-yl-2H-thiophen-5-one |
InChI |
InChI=1S/C15H17NOS/c17-15-11-13(16-8-4-5-9-16)14(18-15)10-12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 |
InChI Key |
SFBHIIULKDAUBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)SC2CC3=CC=CC=C3 |
Origin of Product |
United States |
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